(S)-(+)-Rolipram is the less potent enantiomer of Rolipram, a compound known for its inhibitory activity against Phosphodiesterase 4 (PDE4) [, , , , , , , , ]. (S)-(+)-Rolipram plays a crucial role in scientific research as a tool to investigate the functions of PDE4 and the cAMP signaling pathway [, , , ].
(S)-(+)-Rolipram shares its core structure with (R)-(-)-Rolipram, consisting of a phenyl ring with cyclopentyloxy and methoxy substitutions, linked to a pyrrolidone ring via a butyramide chain. The key difference lies in the spatial arrangement of atoms around the chiral center on the butyramide chain, resulting in distinct enantiomeric configurations. This chirality influences the binding affinity to PDE4 and subsequent biological activity [, , , , , ].
Crystal structures of PDE4 in complex with (R,S)-Rolipram [, ] provide insights into the binding interactions within the enzyme's catalytic domain. These structures offer valuable information for understanding the structure-activity relationship and designing more selective PDE4 inhibitors.
(S)-(+)-rolipram is derived from natural and synthetic sources. It is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type 4, which plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate. The compound's structure and activity make it a member of the broader category of γ-aminobutyric acid derivatives, which are known for their neuroactive properties.
The synthesis of (S)-(+)-rolipram has evolved significantly over the years, with various methods developed to enhance yield and enantioselectivity. Recent advancements include:
(S)-(+)-rolipram participates in various chemical reactions primarily related to its role as a phosphodiesterase inhibitor. Key reactions include:
The mechanism of action of (S)-(+)-rolipram primarily involves its inhibition of phosphodiesterase type 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:
Studies have demonstrated that rolipram's action can lead to increased neuronal survival and reduced symptoms associated with stress-related disorders .
(S)-(+)-rolipram exhibits several notable physical and chemical properties:
These properties influence its handling during synthesis and storage for pharmaceutical applications.
(S)-(+)-rolipram has diverse scientific applications, including:
(S)-(+)-Rolipram (chemical name: 4-[(3S)-3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one) is a small organic molecule with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol [5] [10]. Its structure features two key moieties:
The spatial orientation of the cyclopentyloxy group relative to the methoxyphenyl ring impacts conformational flexibility. Nuclear Magnetic Resonance (NMR) studies confirm restricted rotation around the ether bond, creating distinct conformational states that influence protein binding [3].
Table 1: Key Structural Features of (S)-(+)-Rolipram
Structural Element | Chemical Group | Role in Molecular Properties |
---|---|---|
Chiral center | C3 of pyrrolidinone ring | Determines enantiomeric identity |
Hydrogen-bond acceptor | Lactam carbonyl (C=O) | Binds catalytic site of PDE4 enzymes |
Lipophilic domain | Cyclopentyl group | Enhances membrane permeability |
Electron-donating group | Methoxy (-OCH₃) | Modulates phenyl ring electron density |
The stereogenic center at C3 of the pyrrolidinone ring defines rolipram’s enantiomers:
Enantiomeric differentiation relies on:
Optical rotation measurements confirm the specific rotation for (S)-(+)-rolipram as [α]₂₅D = +55.6° (c = 1, methanol), contrasting with (R)-(−)-rolipram at [α]₂₅D = −57.3° [3].
Circular Dichroism (CD) spectroscopy reveals distinct electronic transitions for (S)-(+)-rolipram due to its asymmetric environment:
Table 2: CD Spectral Signatures of Rolipram Enantiomers (in Methanol)
Enantiomer | λₘₐₓ (nm) | Δε (L·mol⁻¹·cm⁻¹) | Associated Transition |
---|---|---|---|
(S)-(+)-Rolipram | 280.5 | +0.27 | π→π* of methoxyphenyl system |
215 | −7.95 | n→π* of lactam carbonyl | |
(R)-(−)-Rolipram | 280.5 | −0.27 | π→π* of methoxyphenyl system |
215 | +7.95 | n→π* of lactam carbonyl |
The 280-nm band arises from the perturbed π-system of the methoxyphenyl group, while the 215-nm band reflects the inherently chiral lactam chromophore. Solvent polarity minimally affects band positions but alters intensity due to changes in hydrogen-bonding networks [3] [6].
Stereochemistry critically determines (S)-(+)-rolipram’s affinity for biological targets, notably phosphodiesterase 4 (PDE4):
Table 3: Stereoselectivity in PDE4 Binding and Inhibition
PDE4 Form | (R)-(−)-Rolipram IC₅₀ (nM) | (S)-(+)-Rolipram IC₅₀ (nM) | Stereoselectivity (R/S) |
---|---|---|---|
Full-length PDE4A | 204 | 550 | 2.7-fold |
Truncated PDE4A | 1022 | 1022 | 1.0-fold |
The stereodivergence arises because the high-affinity site requires UCR domains to adopt a conformation recognizing the R-enantiomer’s specific topography. For the catalytic site, both enantiomers bind similarly due to symmetric steric constraints around the catalytic zinc ion [2] [7]. In neuronal and immune cells, (S)-(+)-rolipram retains anti-inflammatory effects at higher concentrations, likely via catalytic site inhibition, but lacks emetic responses linked to the high-affinity site [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: